molecular formula C18H20N2O2 B563941 Benzene, 1,4-bis(2-furfuryliminomethyl)- CAS No. 105482-83-5

Benzene, 1,4-bis(2-furfuryliminomethyl)-

Cat. No. B563941
CAS RN: 105482-83-5
M. Wt: 296.37
InChI Key: XTAMEXZTNDBIEN-UHFFFAOYSA-N
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Description

Benzene is the simplest member of a large family of hydrocarbons, called aromatic hydrocarbons . These compounds contain ring structures and exhibit bonding that must be described using the resonance hybrid concept of valence bond theory or the delocalization concept of molecular orbital theory .


Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions. For example, bromination of benzene involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of benzene consists of a six-membered ring with alternating double bonds, which contributes to its aromaticity .


Chemical Reactions Analysis

Benzene and its derivatives more readily undergo substitution reactions than addition reactions. Replacement of one of the hydrogen atoms with another substituent will leave the delocalized double bonds intact .


Physical And Chemical Properties Analysis

Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma. It is immiscible with water but is readily miscible with organic solvents .

properties

CAS RN

105482-83-5

Product Name

Benzene, 1,4-bis(2-furfuryliminomethyl)-

Molecular Formula

C18H20N2O2

Molecular Weight

296.37

IUPAC Name

N-(2-methyl-3H-furan-2-yl)-1-[4-[(2-methyl-3H-furan-2-yl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C18H20N2O2/c1-17(9-3-11-21-17)19-13-15-5-7-16(8-6-15)14-20-18(2)10-4-12-22-18/h3-8,11-14H,9-10H2,1-2H3

InChI Key

XTAMEXZTNDBIEN-UHFFFAOYSA-N

SMILES

CC1(CC=CO1)N=CC2=CC=C(C=C2)C=NC3(CC=CO3)C

Origin of Product

United States

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